molecular formula C16H15NO3S B2963082 N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide CAS No. 170803-85-7

N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide

Cat. No. B2963082
CAS RN: 170803-85-7
M. Wt: 301.36
InChI Key: UKNLMQCKKDLMKI-UHFFFAOYSA-N
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Description

N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide is a compound that has been studied for its potential as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a component of the immune system that plays a role in the production of proinflammatory factors, and its inhibition could be a therapeutic strategy for neuroinflammatory diseases .


Synthesis Analysis

The compound is synthesized as part of a series of novel NLRP3 inflammasome inhibitors, which are designed and evaluated based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold . The sulfonylurea linker in the compound can tolerate chemical modifications, such as simply changing over the position of the carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .


Molecular Structure Analysis

The molecular structure of N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide is based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold . It includes a sulfonylurea linker that can tolerate various chemical modifications .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide include the modification of the sulfonylurea linker and the insertion of a cyclopropyl group .

Scientific Research Applications

NLRP3 Inflammasome Inhibition

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome plays a crucial role in the innate immune system by regulating the production of proinflammatory cytokines like IL-1β. Inhibitors of NLRP3 can potentially be used to treat a variety of inflammatory diseases, including gout, type 2 diabetes, and atherosclerosis. Research has shown that analogs of this compound can serve as valuable pharmacological probes or potential drug candidates for neuroinflammatory diseases .

Neurodegenerative Disease Research

The compound’s role in microglia-mediated neuroinflammation makes it significant in the study of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, Multiple sclerosis, and HIV-associated dementia . By inhibiting the NLRP3 inflammasome, it can reduce the production of neurotoxic mediators like nitric oxide (NO) and reactive oxygen species (ROS), which are implicated in neuronal cell death and injuries .

Synthesis of Sulfonamides

Sulfonamides are an important class of organic compounds with a wide range of applications, including in pharmaceuticals as antibiotics. The benzenesulfonyl moiety of the compound can be used to synthesize various sulfonamides through reactions with amines .

Preparation of Sulfonyl Chloride Derivatives

Benzenesulfonyl chloride derivatives are valuable intermediates in organic synthesis. This compound, with its benzenesulfonyl group, can be converted into sulfonyl chloride derivatives, which are used to prepare more complex molecules .

Development of Anti-inflammatory Agents

Given its inhibitory effect on the NLRP3 inflammasome, this compound and its analogs can be explored for the development of new anti-inflammatory agents. These could offer therapeutic strategies for conditions where inflammation is a key pathological factor .

Pharmacological Probe Creation

The compound’s ability to modulate the NLRP3 inflammasome can be utilized to create pharmacological probes. These probes can help in understanding the complex signaling pathways involved in inflammation and immunity .

Drug Discovery and Design

The structural features of this compound make it a candidate for drug discovery and design. Its cyclopropane core and phenylsulfonyl group provide a unique scaffold that can be modified to enhance biological activity and specificity for various targets .

Chemical Education and Research

In academic settings, this compound can be used to teach advanced organic synthesis techniques, including sulfonation reactions and the preparation of carboxamide derivatives. It serves as a practical example of how complex organic molecules are constructed and analyzed .

Mechanism of Action

The compound acts as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is involved in the production of proinflammatory factors, and its inhibition could potentially be used as a therapeutic strategy for neuroinflammatory diseases .

Future Directions

The findings from the study of N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide as an NLRP3 inflammasome inhibitor may serve as good starting points for the development of more potent NLRP3 inflammasome inhibitors as valuable pharmacological probes or potential drug candidates .

properties

IUPAC Name

1-(benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-15(17-13-7-3-1-4-8-13)16(11-12-16)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNLMQCKKDLMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide

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